2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a thiophene ring, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step processes that include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl and thiophene-2-carbonyl groups. Common synthetic methods include:
Cyclization Reactions: The formation of the pyrazolo[1,5-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and thiophene-2-carbonyl groups can be accomplished through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the pyrazolo[1,5-a]pyrazine core.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.
Pyrazolo[1,5-a]pyrazine Derivatives: Other compounds with the pyrazolo[1,5-a]pyrazine core, which may have different substituents.
Uniqueness
2-cyclopropyl-5-(thiophene-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, thiophene ring, and pyrazolo[1,5-a]pyrazine core contribute to its versatility and potential in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(13-2-1-7-19-13)16-5-6-17-11(9-16)8-12(15-17)10-3-4-10/h1-2,7-8,10H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQSDWVKYNQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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